molecular formula C4H7N3O B12348311 Ethylsydnonimine

Ethylsydnonimine

Cat. No.: B12348311
M. Wt: 113.12 g/mol
InChI Key: NCIGWPHMDJUFHR-UHFFFAOYSA-N
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Description

The term "sydnonimine" typically refers to a class of mesoionic compounds known for nitric oxide (NO) donor properties (e.g., molsidomine). Ethylsydnonimine may hypothetically belong to this class, but its molecular formula, synthesis, or biological activity cannot be confirmed from the available sources .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

InChI

InChI=1S/C4H7N3O/c1-2-7-3-4(5)8-6-7/h3,5H,2H2,1H3

InChI Key

NCIGWPHMDJUFHR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC(=N)O[N-]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylsydnonimine can be synthesized through the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . This method represents an eco-friendly alternative to traditional synthesis techniques. The structures of the synthesized sydnonimines are typically confirmed using infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes that minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Ethylsydnonimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

(a) Ethylenediamine

  • Structure : A simple diamine (H₂N-CH₂-CH₂-NH₂), widely used as a chelating agent or precursor in organic synthesis.
  • Properties : Colorless liquid, amine-like odor, water-soluble, pH ~10–12 .
  • Safety : Requires impervious protective gear due to corrosivity and respiratory hazards .

(b) Dopamine Hydrochloride

  • Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, a catecholamine neurotransmitter .
  • Properties : Pharmaceutical reference standard with applications in neurological research.

(c) Ethanamine Derivatives

lists ethanamine-based compounds with complex substituents (e.g., quinolinyl, thioether, fluorophenyl groups). Examples include:

  • CAS 13311-84-7 : 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, a nitro-substituted amide .
  • CAS 1111625-98-9 : Benzooxadiazole derivative with pyridinylmethyl groups .
  • Contrast with Sydnonimines: These compounds focus on pesticidal or fluorogenic properties, differing from the NO-releasing mechanism of sydnonimines.

Data Gaps and Limitations

  • Structural Data: No evidence defines Ethylsydnonimine’s molecular structure, CAS number, or synthesis pathway.
  • Functional Properties: No studies compare its pharmacological efficacy, stability, or toxicity with analogs.
  • Mechanistic Insights: The evidence lacks details on NO-release kinetics, a critical feature of sydnonimines.

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